InChI=1S/C10H15NO/c1-2-11(8-9-12)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3
. The Canonical SMILES representation is CCN(CCO)C1=CC=CC=C1
.
2-(N-Ethylanilino)ethanol can be sourced from various chemical suppliers, including Sigma-Aldrich, VWR, and TCI Chemicals. It is typically available in high purity forms (>98%) and is characterized by its solid state at room temperature . The compound falls under the category of amines due to the presence of the ethylaniline moiety, and it is also classified as an alcohol due to the hydroxyl (-OH) group.
The synthesis of 2-(N-Ethylanilino)ethanol can be achieved through several methods:
1. Alkylation of Aniline:
2. Reductive Amination:
These synthetic routes require careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 2-(N-Ethylanilino)ethanol consists of a phenyl ring attached to an ethanol group via an ethylamine linkage. The structural formula can be represented as follows:
2-(N-Ethylanilino)ethanol participates in various chemical reactions due to its functional groups:
1. Nucleophilic Substitution Reactions:
2. Esterification:
3. Condensation Reactions:
These reactions are essential for synthesizing more complex organic molecules and materials.
The mechanism of action for 2-(N-Ethylanilino)ethanol primarily involves its interactions as a nucleophile in various organic reactions. For example:
These mechanisms are fundamental for understanding how this compound can be utilized in synthetic pathways for developing advanced materials.
These properties indicate that 2-(N-Ethylanilino)ethanol has a relatively high boiling point compared to simple alcohols, suggesting strong intermolecular hydrogen bonding.
2-(N-Ethylanilino)ethanol has several applications in scientific research and industry:
1. Nonlinear Optical Materials:
2. Pharmaceutical Intermediates:
3. Polymer Chemistry:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1